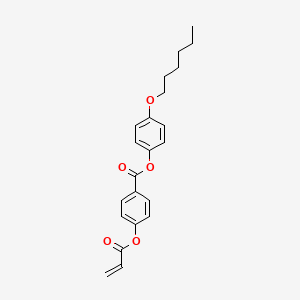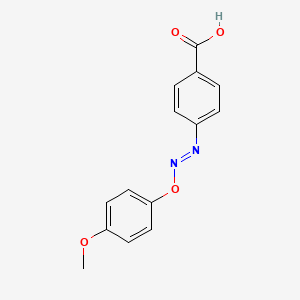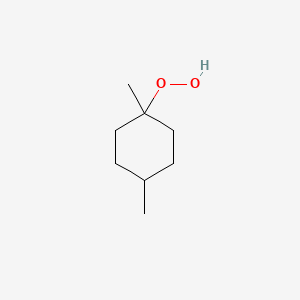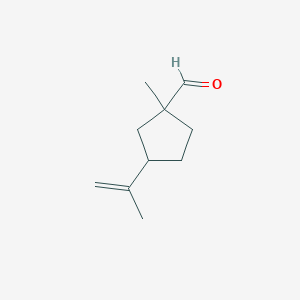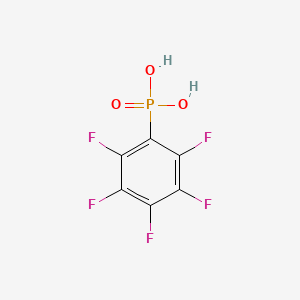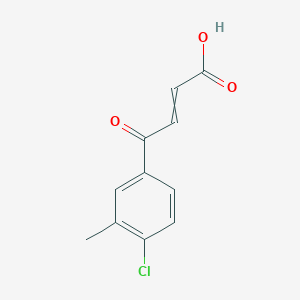
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid typically involves the chlorination of 3-methylphenol followed by subsequent reactions to introduce the butenoic acid moiety. One common method involves the use of acetic anhydride and a Lewis acid catalyst like sulfuric acid to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by controlled reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: The chlorinated aromatic ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and acetic anhydride for esterification. Reaction conditions often involve the use of catalysts such as sulfuric acid to facilitate the reactions.
Major Products
The major products formed from these reactions include various chlorinated and oxidized derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butenoic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic with similar structural features.
Chloroxylenol: Another chlorinated phenol with antimicrobial properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a chlorinated aromatic ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57045-34-8 |
|---|---|
Formule moléculaire |
C11H9ClO3 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
UOHFSIRAASNAIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


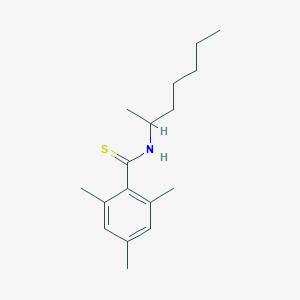
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
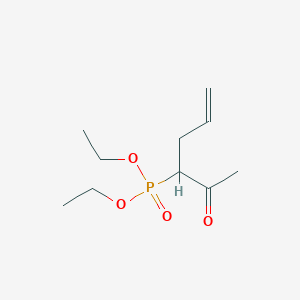


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
